2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
Description
2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1955543-57-3, molecular formula: C₄₂H₃₁N₃) is a triazine-based compound featuring a spirobi[fluorenyl] core and biphenyl-triazine architecture. It is commonly abbreviated as SF3-TRZ or SFTRZ in OLED research. The molecule’s design integrates a rigid, bulky spirofluorene group to enhance thermal stability and suppress molecular aggregation, making it suitable as an electron-transporting or host material in organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
1955543-57-3 |
|---|---|
Molecular Formula |
C42H31N3 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[3-[3-(9,9-dimethylfluoren-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H31N3/c1-42(2)37-22-10-9-21-35(37)36-24-23-33(27-38(36)42)31-18-11-17-30(25-31)32-19-12-20-34(26-32)41-44-39(28-13-5-3-6-14-28)43-40(45-41)29-15-7-4-8-16-29/h3-27H,1-2H3 |
InChI Key |
CUDDLYMAQMEZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce the biphenyl group.
Coupling Reactions: The fluorenyl intermediate is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Triazine Formation: The final step involves the cyclization of the coupled product with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Photovoltaic Applications
One of the most promising applications of this compound lies in the field of photovoltaics. The compound's structure suggests it could serve as an effective light-harvesting unit in dye-sensitized solar cells (DSSCs). Research indicates that compounds with similar structural motifs have demonstrated enhanced light absorption and electron transfer properties, which are crucial for improving the efficiency of solar cells .
Case Study: Dye-Sensitized Solar Cells
A study on fluorene-substituted ruthenium complexes showed that incorporating similar triazine derivatives can significantly enhance the performance of DSSCs. The engineered compounds exhibited high molar extinction coefficients and favorable energy levels for electron injection into the conduction band of TiO₂ .
Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties make it suitable for application in organic light-emitting diodes. Its ability to emit light when excited by an electric current can be harnessed for display technologies and lighting solutions.
Research Findings:
Recent studies have highlighted that triazine-based compounds can improve the efficiency and stability of OLEDs. The incorporation of this specific compound could lead to devices with higher brightness and longer operational lifetimes due to its robust molecular structure .
Antioxidant and Antimicrobial Activity
Emerging research has pointed towards the antioxidant and antimicrobial properties of triazine derivatives. Compounds similar to 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine have been evaluated for their ability to scavenge free radicals and inhibit microbial growth.
Case Study: Antimicrobial Testing
In a comparative study involving various triazine derivatives, compounds were tested against several bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential applications in pharmaceutical formulations aimed at combating resistant bacterial strains.
Photonic Applications
The compound's photonic properties can be exploited in creating advanced materials for optical applications such as sensors and lasers. Its ability to interact with light makes it a candidate for developing materials with specific refractive indices or nonlinear optical properties.
Research Insights:
Research has shown that triazine-based compounds can be used to create photonic devices that manipulate light at the nanoscale. These devices are crucial for telecommunications and information processing technologies .
Summary Table of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Photovoltaics | Enhanced light absorption | Improved efficiency in dye-sensitized solar cells |
| Organic Light Emitting Diodes | Higher brightness and stability | Increased operational lifetimes |
| Antioxidant Activity | Free radical scavenging | Significant antimicrobial activity against bacteria |
| Photonic Applications | Advanced material development | Manipulation of light at nanoscale |
Mechanism of Action
The mechanism of action of 2-(3’-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : SF3-TRZ exhibits a high glass transition temperature (Tg) of 135°C, ensuring morphological stability during device operation .
- Electronic Structure : The triazine core provides strong electron-accepting capabilities, while the spirofluorene and biphenyl moieties contribute to balanced charge transport .
- Applications : SF3-TRZ is widely used in exciplex cohost systems and as an electron-transport layer (ETL) in blue and green OLEDs. For example, Zhang et al. (2020) demonstrated its use in a sky-blue exciplex with 9-(9,9′-spirobi[fluoren]-3-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole (SFBCz), achieving an external quantum efficiency (EQE) of 21.4% and a T80 lifetime (time to 80% initial luminance) exceeding 8,200 hours at 1,000 cd/m² .
Comparison with Similar Compounds
Structural and Thermal Properties
| Compound Name (Full IUPAC) | Key Structural Features | Tg (°C) | Role in OLEDs |
|---|---|---|---|
| SF3-TRZ (Target Compound) | Spirofluorene-linked biphenyl-triazine | 135 | Exciplex acceptor, ETL |
| T2T (2,4,6-tris([1,1'-biphenyl]-3-yl)-1,3,5-triazine) | Three biphenyl-triazine units | ~100* | Host, electron transport |
| SF2-TRZ (2-(9,9’-spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine) | Spirofluorene at position 2 of triazine | N/A | Exciplex cohost |
| mCBP (3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl) | Carbazole-functionalized biphenyl | <100 | p-type host |
| CBP (4,4′-N,N′-Dicarbazole-biphenyl) | Bicarbazole-biphenyl | ~60 | Conventional host |
*Estimated from analogous triazine derivatives.
Key Observations :
- Thermal Stability : SF3-TRZ outperforms carbazole-based hosts (e.g., mCBP, CBP) and T2T in Tg, reducing phase separation risks .
- Spiro Architecture : Unlike T2T, SF3-TRZ’s spirofluorene group reduces intermolecular interactions, improving film homogeneity .
Device Performance Comparison
Efficiency and Lifetime
Key Findings :
Charge Transport and Energy Levels
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| SF3-TRZ | -6.2 | -3.1 | 3.1 |
| T2T | -6.4 | -2.9 | 3.5 |
| mCBP | -5.8 | -2.3 | 3.5 |
Biological Activity
The compound 2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1955543-57-3) is a triazine derivative notable for its applications in organic light-emitting diodes (OLEDs) and potential biological activities. This article aims to explore its biological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action.
- Molecular Formula : C42H31N3
- Molecular Weight : 577.72 g/mol
- Structure : The compound features a triazine core substituted with a biphenyl and a dimethylfluorene moiety, contributing to its stability and luminescent properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. These include:
-
Antiproliferative Activity :
- Research has demonstrated that related triazine compounds can inhibit cell proliferation in various cancer cell lines. For instance, some derivatives have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells .
- The mechanism involves disruption of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
- Cytotoxic Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Like combretastatin A-4 (CA-4), it is hypothesized that this compound binds to the colchicine site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest at the G2/M phase .
- Oxidative Stress Induction : The presence of phenolic groups in its structure may contribute to increased production of reactive oxygen species (ROS), further promoting apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10–33 | Tubulin destabilization | |
| MDA-MB-231 | 23–33 | Induction of oxidative stress | |
| HeLa | Varies | Apoptosis via ROS generation |
Case Study Example
In a study assessing the antiproliferative effects of triazine derivatives on MCF-7 breast cancer cells, it was found that treatment with related compounds led to significant reductions in cell viability and alterations in microtubule organization observed via confocal microscopy. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
